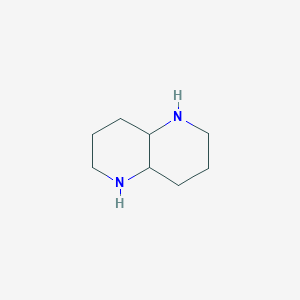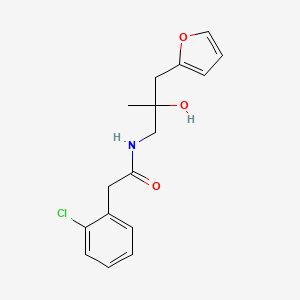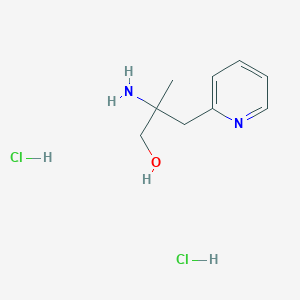![molecular formula C15H15N3O B2828667 5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 900892-21-9](/img/structure/B2828667.png)
5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It has a molecular weight of 211.22 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved through various methods. One such method involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . Another method involves the reaction of substituted thiourea with the appropriate hydrazonoyl chlorides and halogenated ketenes .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9N3O/c16-12-8-10 (9-4-2-1-3-5-9)14-11-6-7-13-15 (11)12/h1-8,14H . This indicates the presence of a pyrazolo[1,5-a]pyrimidine core structure, which is a purine analogue .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have been found to exhibit various biological activities, including antitrypanosomal, antischistosomal, and antimicrobial activities . They have also been found to inhibit HMG-CoA reductase, COX-2, AMP phosphodiesterase, and KDR kinase .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 298-300 degrees .科学的研究の応用
Synthesis and Biological Evaluation
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for various biological activities. For instance, Farag and Fahim (2019) explored the synthesis of novel pyrazole and pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, demonstrating significant in vitro antitumor activity against the MCF-7 cell line, along with high antimicrobial and antioxidant activities. DFT calculations were used to investigate the equilibrium geometry of these derivatives, providing insights into their structure-activity relationships (Farag & Fahim, 2019).
Antimicrobial and Antifungal Activities
Research has also focused on the antimicrobial and antifungal potentials of these compounds. Zhang et al. (2016) investigated the antifungal abilities of 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenols and 2-(pyrazolo[1,5-a]pyrimidin-7-yl)phenols against various phytopathogenic fungi, finding notable antifungal efficacy, which could be beneficial in developing new antifungal agents (Zhang et al., 2016).
Cognitive Impairments and Neurodegenerative Diseases
The search for treatments for cognitive impairments associated with neurodegenerative and neuropsychiatric diseases has led to the development of 3-aminopyrazolo[3,4-d]pyrimidinones. Li et al. (2016) identified ITI-214, a potent and selective inhibitor of phosphodiesterase 1 (PDE1), showing promise for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease (Li et al., 2016).
Anti-inflammatory Properties
The exploration of anti-inflammatory properties without ulcerogenic activity has been a significant area of research. Auzzi et al. (1983) synthesized some pyrazolo[1,5-a]pyrimidines to study their anti-inflammatory properties, discovering compounds with high activity and better therapeutic indices than reference drugs, devoid of ulcerogenic activity (Auzzi et al., 1983).
作用機序
While the exact mechanism of action for 5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol is not specified, compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been found to inhibit CDK2, a target for cancer treatment . These compounds have shown potent cytotoxic activities against various cancer cell lines .
将来の方向性
The development of novel compounds featuring the pyrazolo[1,5-a]pyrimidine scaffold is an active area of research due to their wide range of biological activities . Future directions may include the design and synthesis of more potent and selective inhibitors targeting various enzymes and receptors .
特性
IUPAC Name |
3-phenyl-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10(2)13-8-14(19)18-15(17-13)12(9-16-18)11-6-4-3-5-7-11/h3-10,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSFQBMQBJCAKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N2C(=N1)C(=CN2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2828586.png)
![(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2828587.png)
![2-cyano-3-[4-(morpholin-4-yl)phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2828589.png)
![N-(benzo[d]thiazol-6-yl)-1-naphthamide](/img/structure/B2828591.png)




![1-Methyl-4-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2828598.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2828605.png)
![4-[(3-Methylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2828606.png)
![N-(3-butoxyphenyl)-2-({3-cyano-6-hydroxy-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B2828607.png)
